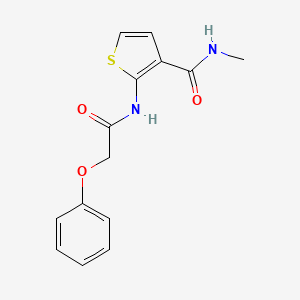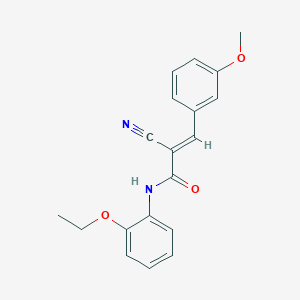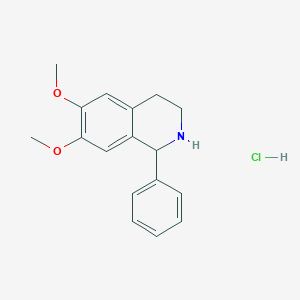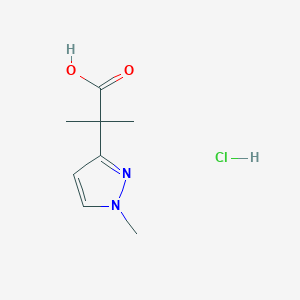![molecular formula C13H15FN2OS B2435290 (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 868375-50-2](/img/structure/B2435290.png)
(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group on the benzo[d]thiazole ring enhances its chemical properties and biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial protein FtsZ . FtsZ is a protein that plays a crucial role in bacterial cell division. It forms a ring at the future site of the septum—the point where the cell will divide. Inhibiting FtsZ disrupts cell division and leads to cell death .
Mode of Action
The compound interacts with its target, FtsZ, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .
Biochemical Pathways
It is known that the compound interferes with the normal function of ftsz, a protein involved in the process of bacterial cell division . By disrupting the function of FtsZ, the compound prevents bacteria from dividing and growing.
Result of Action
The result of the compound’s action is the inhibition of bacterial cell division, leading to bacterial cell death . This makes the compound a potential candidate for the development of new antibacterial agents targeting FtsZ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the condensation of 4-fluoro-3-methylbenzo[d]thiazole-2-amine with pivaloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Ammonia, thiols, alkoxides, dimethyl sulfoxide, and methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity and ability to interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2-methylbenzo[d]thiazol-5-yl compounds: These compounds share a similar benzo[d]thiazole core structure but differ in the position and type of substituents.
3-methylbenzo[d]thiazol-methylquinolinium derivatives: These derivatives exhibit similar biological activities and are studied for their antibacterial properties.
Uniqueness
(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of a fluorine atom and a methyl group on the benzo[d]thiazole ring enhances its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c1-13(2,3)11(17)15-12-16(4)10-8(14)6-5-7-9(10)18-12/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZVFHQHCXQJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(C=CC=C2S1)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2435213.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2435214.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2435215.png)

![6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2435217.png)




![2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione](/img/structure/B2435227.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-dimethylpropanamide](/img/structure/B2435229.png)
